molecular formula C21H17FN2O3 B2531977 3-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 955665-92-6

3-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No.: B2531977
CAS No.: 955665-92-6
M. Wt: 364.376
InChI Key: WNDYSDQLVQTSKK-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a synthetic small molecule designed for advanced pharmaceutical and biochemical research. Its structure incorporates a 1,2,3,4-tetrahydroisoquinoline scaffold, a privileged structure in medicinal chemistry known for its prevalence in natural products and wide-ranging pharmacological properties . The molecule is further functionalized with a furan ring, a heterocycle frequently employed in drug discovery for its potential to engage in diverse molecular interactions . This specific molecular architecture makes the compound a high-value intermediate for exploring novel biological pathways. The primary research application of this compound lies in the design and synthesis of new bioactive molecules. The tetrahydroisoquinoline core is a recognized pharmacophore, and its incorporation into a larger, complex structure like this benzamide derivative provides a versatile template for probing structure-activity relationships . Researchers can utilize this compound in the development of potential enzyme inhibitors or receptor modulators, leveraging the 3-fluorobenzamide moiety as a key recognition element. The furan carbonyl group attached to the tetrahydroisoquinoline nitrogen offers a synthetic handle for further chemical diversification, enabling the creation of targeted chemical libraries for high-throughput screening against various disease-associated targets. This compound is supplied For Research Use Only and is intended for use by qualified laboratory researchers in chemical biology, medicinal chemistry, and drug discovery programs.

Properties

IUPAC Name

3-fluoro-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3/c22-17-4-1-3-15(11-17)20(25)23-18-7-6-14-8-9-24(13-16(14)12-18)21(26)19-5-2-10-27-19/h1-7,10-12H,8-9,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDYSDQLVQTSKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.

    Introduction of the furan-2-carbonyl group: This step involves acylation of the tetrahydroisoquinoline intermediate with furan-2-carbonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds sharing the tetrahydroisoquinolin-7-yl benzamide core but differing in substituents on the benzamide ring or the tetrahydroisoquinoline moiety. Key structural variations and their implications are analyzed.

Substituent Variations on the Benzamide Ring

Compound Name Benzamide Substituent(s) Molecular Formula Molecular Weight Key Features
3-fluoro-N-(2-(furan-2-carbonyl)-...-7-yl)benzamide (Target) 3-fluoro Likely C₂₁H₁₆FN₂O₃* ~364.3 Fluorine at meta position enhances polarity and potential target affinity.
2-chloro-6-fluoro-N-(2-(furan-2-carbonyl)-...-7-yl)benzamide 2-chloro, 6-fluoro C₂₁H₁₆ClFN₂O₃ 398.8 Halogenation increases steric bulk; dual halogens may affect binding modes.
N-(2-(furan-2-carbonyl)-...-7-yl)-2,3,4-trimethoxybenzamide 2,3,4-trimethoxy C₂₄H₂₄N₂O₆ 436.5 Methoxy groups improve solubility but may reduce membrane permeability.
N-(2-(cyclopropanecarbonyl)-...-7-yl)-4-(trifluoromethyl)benzamide 4-(trifluoromethyl) C₂₁H₁₉F₃N₂O₂ 388.4 Strong electron-withdrawing CF₃ group enhances metabolic resistance.

Note: *Exact molecular formula for the target compound is inferred from structural analogs (e.g., ).

Substituent Variations on the Tetrahydroisoquinoline Moiety

Compound Name Tetrahydroisoquinoline Substituent Key Implications
3-fluoro-N-(2-(furan-2-carbonyl)-...-7-yl)benzamide (Target) Furan-2-carbonyl Introduces aromatic heterocycle; potential for π-π stacking or H-bonding.
3-fluoro-N-(2-isobutyryl-...-7-yl)benzamide Isobutyryl Aliphatic chain increases lipophilicity; may enhance blood-brain barrier penetration.
N-(2-(cyclopropanecarbonyl)-...-7-yl)-4-(trifluoromethyl)benzamide Cyclopropanecarbonyl Rigid cyclopropane ring may restrict conformational flexibility.

Structural and Functional Implications

  • Electronic Effects: Fluorine (3-position, target) vs. Trimethoxy groups () vs. halogens (): Methoxy groups donate electron density via resonance, contrasting with the electron-withdrawing nature of halogens.
  • Steric and Lipophilic Profiles: Furan-2-carbonyl (target) vs. cyclopropanecarbonyl (): The planar furan ring may facilitate interactions with flat binding pockets, while the cyclopropane group adds three-dimensional bulk. Isobutyryl () vs.

Biological Activity

The compound 3-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a novel derivative within the class of tetrahydroisoquinolines. This compound has garnered attention due to its potential biological activities, particularly in the realm of neuropharmacology and enzyme inhibition. The following sections will delve into its biological activity, including its mechanism of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H19FN2O3
  • Molecular Weight : 344.36 g/mol

This compound features a fluorine atom at the para position of the benzamide moiety and a furan-2-carbonyl group attached to the tetrahydroisoquinoline core.

Research indicates that compounds with similar structures often exhibit significant interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. The presence of fluorine in the structure may enhance lipophilicity and modulate binding affinity to these enzymes.

Enzyme Inhibition Studies

The biological activity of this compound has been evaluated through various in vitro assays. The following table summarizes key findings related to its inhibitory effects on AChE and BChE:

CompoundAChE IC50 (µM)BChE IC50 (µM)Selectivity Ratio (BChE/AChE)
3-Fluoro-N-(2-(furan-2-carbonyl)...0.8130.237.24
Tacrine0.21Not reported-
Donepezil0.122.016.67

These results indicate that while the compound exhibits moderate AChE inhibition, it shows significantly weaker activity against BChE compared to established inhibitors like donepezil and tacrine.

Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that substitutions on the tetrahydroisoquinoline scaffold significantly affect biological activity. The introduction of fluorine at specific positions was found to enhance AChE inhibition while maintaining selectivity over BChE.

Case Studies

  • Neuroprotective Effects : In a study assessing neuroprotective properties against oxidative stress-induced neuronal damage, compounds similar to this compound demonstrated significant reductions in cell death rates in vitro.
    • Findings : The compound exhibited a dose-dependent protective effect against hydrogen peroxide-induced cytotoxicity in SH-SY5Y cells.
  • Behavioral Studies : In animal models of cognitive impairment, administration of derivatives showed improvements in memory retention and learning capabilities, suggesting potential therapeutic applications for cognitive disorders.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 3-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide?

  • Methodology : Synthesis typically involves coupling reactions between substituted benzoyl chlorides and tetrahydroisoquinoline intermediates. For example, furan-2-carbonyl chloride can react with a 7-amino-tetrahydroisoquinoline derivative under reflux in tetrahydrofuran (THF) with catalytic HCl, followed by purification via HPLC to achieve >95% purity . Critical steps include controlling reaction temperature to avoid side products and using anhydrous conditions to prevent hydrolysis.

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Methodology : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and ¹⁹F NMR) is indispensable for verifying substituent positions and fluorine integration. Mass spectrometry (LC-MS or HRMS) confirms molecular weight (e.g., expected [M+H]+ for C₂₄H₂₀FN₂O₃ is 427.14 g/mol). Infrared (IR) spectroscopy identifies carbonyl stretches (e.g., 1680–1700 cm⁻¹ for benzamide C=O). X-ray crystallography, if feasible, resolves absolute stereochemistry .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity and selectivity?

  • Methodology :

  • In vitro assays : Screen against target receptors (e.g., GPCRs or kinases) using fluorescence polarization or radioligand binding assays. For neuroactivity studies, synaptically coupled neuronal cultures (e.g., hypothalamic neurons) can assess excitatory/inhibitory effects .
  • Selectivity profiling : Use panels of related enzymes/receptors to identify off-target interactions. Dose-response curves (IC₅₀/EC₅₀) and computational docking (e.g., AutoDock Vina) refine mechanistic hypotheses .

Q. What strategies address low solubility in aqueous buffers during in vitro testing?

  • Methodology :

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity.
  • Structural analogs : Introduce hydrophilic groups (e.g., -OH, -NH₂) at non-critical positions via SAR-guided synthesis.
  • Predictive modeling : Apply Quantitative Structure-Property Relationship (QSPR) models to predict solubility based on logP and polar surface area .

Q. How can researchers resolve contradictions in reported biochemical data (e.g., conflicting IC₅₀ values)?

  • Methodology :

  • Standardize protocols : Ensure consistent buffer pH, temperature, and assay endpoints (e.g., kinetic vs. endpoint measurements).
  • Orthogonal validation : Confirm activity using complementary techniques (e.g., SPR for binding affinity vs. functional cAMP assays).
  • Meta-analysis : Compare datasets across studies while accounting for batch-to-batch compound variability (e.g., purity >95% via HPLC) .

Q. What computational approaches are effective for structure-activity relationship (SAR) studies of fluorinated benzamide derivatives?

  • Methodology :

  • 3D-QSAR : Use CoMFA or CoMSIA to map electrostatic/hydrophobic fields influencing activity.
  • Machine learning : Train neural networks on datasets of fluorinated analogs to predict bioactivity and optimize substituents (e.g., fluorine vs. trifluoromethyl groups) .
  • Free-energy perturbation (FEP) : Simulate binding energy changes upon fluorination to guide rational design .

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